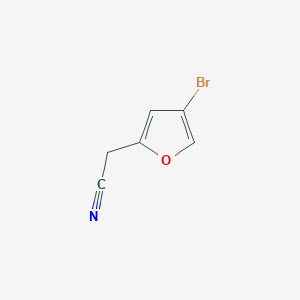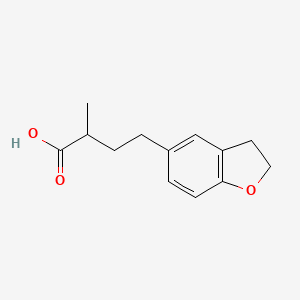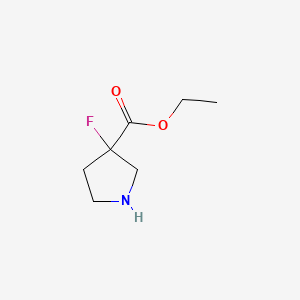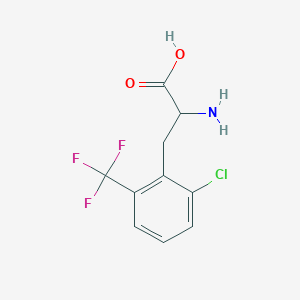
2-Amino-3-(2-chloro-6-(trifluoromethyl)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(2-chloro-6-(trifluoromethyl)phenyl)propanoic acid: , also known by its IUPAC name, is a fascinating compound with a complex structure. Its molecular formula is C10H9ClF3NO2 . Let’s explore its properties and applications.
Vorbereitungsmethoden
trifluoromethyl (CF3) group onto the phenyl ring. While specific methods may vary, one common approach is through electrophilic aromatic substitution . The reaction typically uses a chlorinated precursor and a trifluoromethylating agent. The industrial production methods may involve large-scale synthesis using optimized conditions.
Analyse Chemischer Reaktionen
- Oxidation and Reduction : The compound can undergo oxidation or reduction reactions. For example, it might participate in redox processes with suitable reagents.
- Substitution Reactions : The chloro substituent can be replaced by other functional groups. Common reagents include nucleophiles like amines or alkoxides.
- Major Products : Depending on the reaction conditions, products such as amine derivatives or carboxylic acids may form.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
- Medicine : It could serve as a potential drug candidate due to its unique structure and pharmacophoric features.
- Chemistry : Researchers explore its reactivity and use it as a building block for more complex molecules.
- Biology : It might interact with biological targets, influencing cellular processes.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, it’s worth noting that the trifluoromethyl group imparts distinct properties. Comparing it to related molecules can highlight its uniqueness.
Eigenschaften
Molekularformel |
C10H9ClF3NO2 |
|---|---|
Molekulargewicht |
267.63 g/mol |
IUPAC-Name |
2-amino-3-[2-chloro-6-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H9ClF3NO2/c11-7-3-1-2-6(10(12,13)14)5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17) |
InChI-Schlüssel |
MWFRHHLKIRMGAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid](/img/structure/B13541569.png)
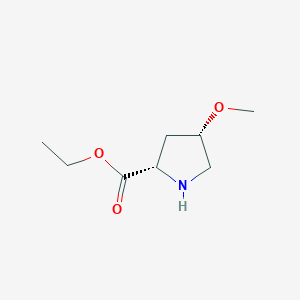
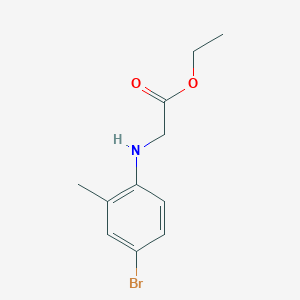
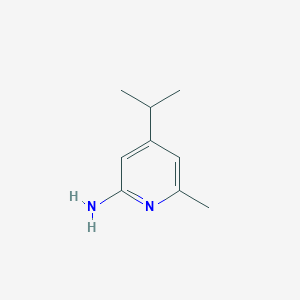
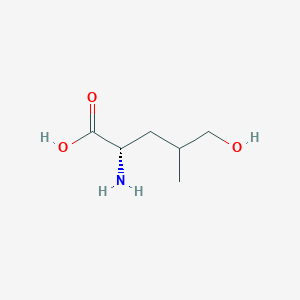
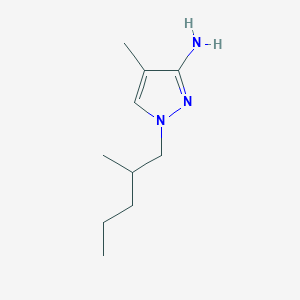
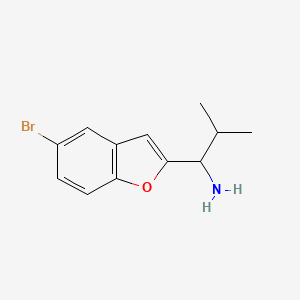
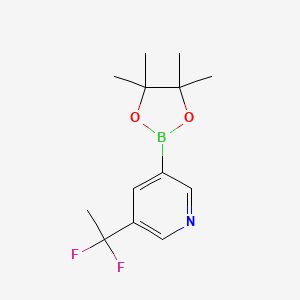
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole](/img/structure/B13541624.png)

